molecular formula C7H7BrFNO2S B1661055 4-Bromo-2-fluoro-5-methylbenzenesulfonamide CAS No. 874804-15-6

4-Bromo-2-fluoro-5-methylbenzenesulfonamide

Cat. No.: B1661055
CAS No.: 874804-15-6
M. Wt: 268.11
InChI Key: ATYNVCSFRNYKON-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-methylbenzenesulfonamide is a chemical compound belonging to the class of sulfonamides. It is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzenesulfonamide core. This compound is a white crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-5-methylbenzenesulfonamide typically involves the sulfonation of 4-Bromo-2-fluoro-5-methylbenzene. The process includes the following steps:

    Fluorination: The addition of a fluorine atom.

    Methylation: The attachment of a methyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of strong acids like sulfuric acid and temperatures ranging from 100-150°C .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-5-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Sodium iodide in acetone at room temperature.

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products:

    Substitution: 4-Iodo-2-fluoro-5-methylbenzenesulfonamide.

    Oxidation: 4-Bromo-2-fluoro-5-methylbenzenesulfonic acid.

    Reduction: this compound.

Scientific Research Applications

4-Bromo-2-fluoro-5-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death .

Comparison with Similar Compounds

  • 4-Bromo-2-fluoro-5-methylbenzoic acid
  • 2-Bromo-5-fluoropyridine
  • 4-Bromo-2-fluoro-5-methylbenzenesulfonyl fluoride

Comparison: 4-Bromo-2-fluoro-5-methylbenzenesulfonamide is unique due to its specific combination of bromine, fluorine, and sulfonamide groups. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity as an enzyme inhibitor .

Properties

IUPAC Name

4-bromo-2-fluoro-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO2S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYNVCSFRNYKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501261797
Record name 4-Bromo-2-fluoro-5-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874804-15-6
Record name 4-Bromo-2-fluoro-5-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874804-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoro-5-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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